molecular formula C19H18ClN3O5S B11497041 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11497041
M. Wt: 435.9 g/mol
InChI Key: MRBHFKKCMUEQEW-UHFFFAOYSA-N
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Description

3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H18ClN3O5S/c1-27-16-5-3-2-4-13(16)10-11-21-18(24)19-22-17(23-28-19)12-29(25,26)15-8-6-14(20)7-9-15/h2-9H,10-12H2,1H3,(H,21,24)

InChI Key

MRBHFKKCMUEQEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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